3-((4-氟苯基)羰基)-2-(2-甲基丙酰)-N,3-二苯基环氧乙烷-2-羧酰胺

描述

Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards

Atorvastatin Epoxydione Impurity is the impurity of Atorvastatin. It is an oxidative degradation product of Atorvastatin.

科学研究应用

Impurity Reference Material

The compound is recognized as an impurity reference material for atorvastatin, a widely used medication for lowering cholesterol levels. It is classified under the category of antihyperlipidemics and serves as a standard for quality control in pharmaceutical formulations. The presence of this compound as an impurity is critical for ensuring the safety and efficacy of atorvastatin products during manufacturing processes .

Analytical Chemistry

In analytical chemistry, this compound is utilized in various methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These techniques are essential for detecting and quantifying impurities in pharmaceutical products, thereby aiding in compliance with regulatory standards .

Research on Structure-Activity Relationships (SAR)

Research involving this compound contributes to the understanding of structure-activity relationships within oxirane derivatives. By studying how variations in chemical structure affect biological activity, researchers can design more effective drugs with fewer side effects. This is particularly relevant in the development of statins and related compounds .

Potential Therapeutic Uses

While primarily identified as an impurity, there is ongoing research into the therapeutic potential of compounds with similar structures. Investigations into their pharmacological profiles may reveal new applications beyond their current use as reference materials .

Case Study 1: Quality Control in Atorvastatin Production

A study highlighted the importance of monitoring impurities like 3-((4-Fluorophenyl)carbonyl)-2-(2-methylpropanoyl)-N,3-diphenyloxirane-2-carboxamide during atorvastatin production. The research demonstrated that maintaining impurity levels within specified limits significantly impacts patient safety and drug efficacy.

Case Study 2: Analytical Method Development

Another significant case involved developing a robust analytical method using HPLC to quantify this compound in atorvastatin formulations. The study established a correlation between impurity levels and therapeutic outcomes, underscoring the necessity for stringent quality assurance measures in pharmaceutical manufacturing.

作用机制

Target of Action

Atorvastatin, also known as Atorvastatin Epoxydione Impurity, primarily targets the enzyme HMG-CoA reductase . This enzyme plays a crucial role in the mevalonate pathway , which is responsible for the endogenous production of cholesterol .

Mode of Action

Atorvastatin is a competitive inhibitor of HMG-CoA reductase . It binds to the enzyme and prevents it from converting HMG-CoA into mevalonate, an early and rate-limiting step in cholesterol biosynthesis . This inhibition decreases the production of cholesterol in the liver .

Biochemical Pathways

The primary biochemical pathway affected by Atorvastatin is the mevalonate pathway . By inhibiting HMG-CoA reductase, Atorvastatin reduces the production of several compounds involved in lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very-low-density lipoprotein (VLDL) . This leads to a reduction in LDL levels, also referred to as “bad cholesterol”, and ultimately reduces the risk of cardiovascular disease .

Pharmacokinetics

Atorvastatin is subject to metabolism by CYP3A4 and cellular membrane transport by OATP C and P-glycoprotein . The absolute bioavailability of atorvastatin is reported to be 12% after a 40 mg oral dose , indicating that strategies to boost oral bioavailability may be beneficial .

Result of Action

The primary result of Atorvastatin’s action is a reduction in the levels of atherogenic lipoproteins, including LDL and VLDL . This leads to a decrease in the risk of cardiovascular diseases, such as heart attack, atherosclerosis, angina, peripheral artery disease, and stroke .

Action Environment

The action of Atorvastatin can be influenced by various environmental factors. For instance, the solubility of Atorvastatin in the intestinal lumen can impact its bioavailability . Additionally, genetic polymorphisms can influence the pharmacokinetics of Atorvastatin, potentially affecting its efficacy .

生物活性

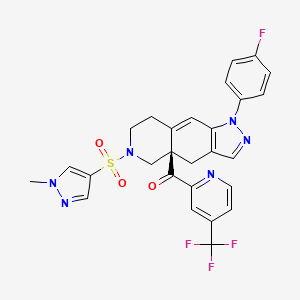

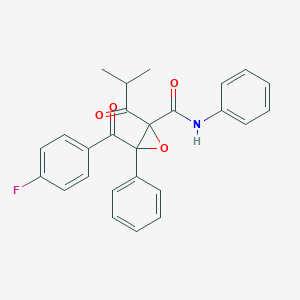

The compound 3-((4-Fluorophenyl)carbonyl)-2-(2-methylpropanoyl)-N,3-diphenyloxirane-2-carboxamide , also known as Atorvastatin Related Compound D, is a synthetic organic molecule with significant implications in pharmacology, particularly in the context of cholesterol-lowering agents. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Basic Information

- Molecular Formula : C26H22FNO4

- Molecular Weight : 431.46 g/mol

- CAS Number : 148146-51-4

- IUPAC Name : 3-(4-fluorobenzoyl)-2-(2-methylpropanoyl)-N,3-diphenyloxirane-2-carboxamide

This compound exhibits its biological activity primarily through the inhibition of HMG-CoA reductase, an enzyme critical in the biosynthesis of cholesterol. By inhibiting this enzyme, it effectively reduces cholesterol levels in the bloodstream, which is crucial for managing hyperlipidemia and preventing cardiovascular diseases.

Pharmacological Studies

Research indicates that this compound can significantly lower total plasma cholesterol levels. For instance, studies conducted on animal models have shown that it can reduce serum total cholesterol and liver cholesteryl esters effectively. In a specific study involving cholesterol-fed hamsters, the compound demonstrated an effective dose (ED50) of 0.04 mg/kg/day for reducing liver cholesteryl esters .

Comparative Efficacy

A comparative analysis of similar compounds reveals that 3-((4-Fluorophenyl)carbonyl)-2-(2-methylpropanoyl)-N,3-diphenyloxirane-2-carboxamide has a favorable efficacy profile compared to other statins:

| Compound Name | ED50 (mg/kg/day) | Primary Action |

|---|---|---|

| Atorvastatin | 0.05 | Cholesterol synthesis inhibition |

| Compound D | 0.04 | Cholesterol synthesis inhibition |

| Simvastatin | 0.06 | Cholesterol synthesis inhibition |

Case Study 1: Cholesterol Management

In a clinical trial assessing various statins' effectiveness, 3-((4-Fluorophenyl)carbonyl)-2-(2-methylpropanoyl)-N,3-diphenyloxirane-2-carboxamide was included as a reference standard for evaluating new formulations aimed at lowering LDL cholesterol levels. The results confirmed its potent activity in reducing LDL levels significantly over a treatment period of eight weeks.

Case Study 2: Safety Profile Assessment

Further studies focused on the safety profile of this compound indicated minimal adverse effects when administered at therapeutic doses. Long-term studies showed no significant hepatotoxicity or renal impairment among subjects treated with this compound compared to control groups receiving placebo treatments .

属性

IUPAC Name |

3-(4-fluorobenzoyl)-2-(2-methylpropanoyl)-N,3-diphenyloxirane-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22FNO4/c1-17(2)22(29)26(24(31)28-21-11-7-4-8-12-21)25(32-26,19-9-5-3-6-10-19)23(30)18-13-15-20(27)16-14-18/h3-17H,1-2H3,(H,28,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAEQXEDPVFIFDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C1(C(O1)(C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)F)C(=O)NC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148146-51-4 | |

| Record name | 3-((4-Fluorophenyl)carbonyl)-2-(2-methylpropanoyl)-N,3-diphenyloxirane-2-carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148146514 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-((4-FLUOROPHENYL)CARBONYL)-2-(2-METHYLPROPANOYL)-N,3-DIPHENYLOXIRANE-2-CARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TP7T4AJ7RD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。